molecular formula C19H24ClN5O3 B2373778 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 587013-91-0

7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2373778
CAS No.: 587013-91-0
M. Wt: 405.88
InChI Key: ILAKXWZLKUQSFB-UHFFFAOYSA-N
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Description

The compound 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a 2-chlorobenzyl group at position 7 and a 3-ethoxypropylamino substituent at position 6. Structurally, it belongs to a class of xanthine analogs modified at positions 7 and 8 to modulate pharmacological properties such as receptor affinity, solubility, and metabolic stability .

Key features include:

  • Position 8: A 3-ethoxypropylamino chain, introducing both amino and ether functionalities that may influence hydrogen bonding and pharmacokinetics.
  • Position 1 and 3: Methyl groups, common in xanthine derivatives like caffeine, which reduce polarity and enhance blood-brain barrier penetration .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3-ethoxypropylamino)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3/c1-4-28-11-7-10-21-18-22-16-15(17(26)24(3)19(27)23(16)2)25(18)12-13-8-5-6-9-14(13)20/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAKXWZLKUQSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H18ClN5O2
  • Molecular Weight : 335.79 g/mol

The compound features a purine core with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy and enzyme inhibition. Below are key findings related to its biological effects:

Anticancer Activity

  • Polo-like Kinase 1 (Plk1) Inhibition : The compound has been identified as a potent inhibitor of Plk1, an essential kinase involved in cell division. In an ELISA assay, it demonstrated an IC50 value of 4.38 μM, indicating strong binding affinity compared to other known inhibitors .
  • Cell Proliferation Studies : In vitro studies have shown that treatment with this compound leads to reduced proliferation of cancer cell lines. This effect is attributed to its ability to disrupt mitotic processes by inhibiting Plk1 activity .

Enzyme Interaction

The compound was previously noted as a weak hit in structure-based screens targeting adenosine receptors. Further modifications have enhanced its potency against these receptors, suggesting a potential role in modulating adenosine signaling pathways .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Kinases : By binding to the ATP-binding site of Plk1, the compound prevents substrate phosphorylation necessary for cell cycle progression.
  • Modulation of Signaling Pathways : The interaction with adenosine receptors may influence pathways involved in inflammation and immune response, although further research is needed to elucidate these effects comprehensively.

Table 1: Summary of Key Studies

Study ReferenceBiological ActivityIC50 ValueNotes
Plk1 Inhibition4.38 μMStrong binding affinity compared to other inhibitors
Adenosine Receptor ModulationNot specifiedWeak hit in initial screenings; further modifications improved potency

Case Study Analysis

In a recent study focusing on the pharmacodynamics of similar purine derivatives, researchers found that modifications at specific positions on the purine ring significantly enhanced anticancer activity. The introduction of alkyl and aryl groups was shown to improve potency and selectivity for target kinases .

Comparison with Similar Compounds

Purine derivatives with modifications at positions 7 and 8 are extensively studied for their diverse biological activities. Below is a systematic comparison with structurally related compounds:

Substituent Variations at Position 8

Aminoalkyl Substituents
Compound Name Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
7-(2-Chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6-dione 3-Methoxypropylamino C17H20ClN5O3 377.83 Higher lipophilicity than hydroxypropyl analogs; potential CNS activity modulation
7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6-dione 3-Hydroxypropylamino C16H18ClN5O3 363.80 Increased solubility due to hydroxyl group; possible metabolic oxidation site
8-((3-(1H-Imidazol-1-yl)propyl)amino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6-dione 3-Imidazolylpropylamino C18H21ClN8O2 416.87 Enhanced receptor binding via imidazole interaction; explored in kinase inhibition

Key Observations :

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy due to reduced susceptibility to oxidative demethylation .
  • Hydroxy vs. Ether : The hydroxyl analog (CID 3153005) exhibits higher aqueous solubility but lower blood-brain barrier penetration than ethoxy/methoxy variants .
Non-Amino Substituents
Compound Name Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
7-Benzyl-8-chloro-1,3-dimethyl-1H-purine-2,6-dione (Compound 9) Chloro C14H13ClN4O2 304.73 High yield (98%); inert halogen useful for further cross-coupling reactions
7-Benzyl-8-phenyl-1,3-dimethyl-1H-purine-2,6-dione (Compound 15) Phenyl C20H18N4O2 346.38 Aromatic substitution enhances π-π stacking; mp 164°C indicates crystalline stability
8-(Methylsulfonyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6-dione (Compound 34) Methylsulfonyl C10H14N4O4S 286.31 Electron-withdrawing group; potential kinase inhibition applications

Key Observations :

  • Chloro/Phenyl: These substituents are synthetically versatile but lack the hydrogen-bonding capacity of aminoalkyl groups, limiting interactions with polar targets .
  • Methylsulfonyl : Introduces strong electron-withdrawing effects, which may enhance binding to ATP-binding pockets in enzymes .

Substituent Variations at Position 7

The 2-chlorobenzyl group in the target compound is compared to other 7-position modifications:

Compound Name Position 7 Substituent Molecular Formula Key Properties/Findings References
7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6-dione (Compound 5) But-2-yn-1-yl C12H14N6O3 Alkyne group enables click chemistry; moderate solubility in polar solvents
7-(4-Methoxybenzyl)-3-methyl-1H-purine-2,6-dione 4-Methoxybenzyl C14H14N4O3 Methoxy group improves CNS penetration; used in bisdionin synthesis

Key Observations :

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